![molecular formula C12H17BN2O4 B6148611 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 849236-22-2](/img/no-structure.png)
2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Description
“2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the CAS number 1256958-60-7 . It is also known as N-methyl-2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using the Gaussian09 software package and DFT calculations performed through B3LYP-D3/6-311++G (d, p) basis sets . The exact details of the structure are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 278.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The topological polar surface area is 76.3 Ų .Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
Compounds with similar structures are known to participate in borylation reactions . In these reactions, the boron atom in the dioxaborolane ring can form a covalent bond with a carbon atom in another molecule, facilitated by a transition metal catalyst .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways as it’s primarily used in chemical synthesis rather than biological systems . .
Result of Action
The primary result of the action of 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is the formation of new covalent bonds during chemical reactions . The exact products depend on the other reactants and conditions of the reaction.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves the reaction of 2-nitroaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2-nitroaniline", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-nitroaniline and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent such as ethanol or methanol.", "Step 2: Add a palladium catalyst such as palladium acetate or palladium on carbon to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solid that has formed.", "Step 5: Wash the solid with a suitable solvent to remove any impurities.", "Step 6: Recrystallize the product from a suitable solvent to obtain pure 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline." ] } | |
CAS RN |
849236-22-2 |
Product Name |
2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Molecular Formula |
C12H17BN2O4 |
Molecular Weight |
264.1 |
Purity |
95 |
Origin of Product |
United States |
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